6-(Chloromethyl)uracil

Catalog No.
S569356
CAS No.
18592-13-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)uracil

CAS Number

18592-13-7

Product Name

6-(Chloromethyl)uracil

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CCl

Synonyms

4-(chloromethyl)uracil, 4-chloromethyluracil

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl

Synthesis of other molecules:

  • 6-CMU serves as a building block for the synthesis of various other molecules, including:
    • 5-bromo-6-(chloromethyl)uracil: This compound has been studied for its potential applications in nucleic acid chemistry [].
    • Pteridine derivatives: These molecules are being investigated for their potential as anticancer agents [].
    • Substituted uracil pyridinium compounds: These compounds are being explored as potential inhibitors of thymidine phosphorylase, an enzyme involved in cell proliferation [].

Studies on DNA interaction:

  • Research has also explored how 6-CMU interacts with DNA. Studies have shown that 6-CMU can alkylate DNA bases, which can lead to mutations and other DNA damage []. This property makes 6-CMU a valuable tool for understanding DNA damage and repair mechanisms.

6-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase crucial in the structure of RNA. This compound features a chloromethyl group at the 6-position of the uracil ring, which enhances its reactivity and potential biological activity. The molecular formula for 6-(Chloromethyl)uracil is C₄H₄ClN₃O₂, and it has been the subject of various studies due to its unique properties and potential applications in medicinal chemistry.

As mentioned earlier, CMU's primary mechanism of action involves alkylating biomolecules. In the context of DNA, CMU can alkylate nucleobases like guanine, leading to miscoding during DNA replication and potentially causing mutations. This mutagenic effect is why CMU has been explored for its anti-cancer properties, as it can target and damage rapidly dividing cancer cells [].

, including nucleophilic substitutions and coupling reactions. For instance, it can undergo chlorination reactions to form more chlorinated derivatives or react with amines to yield substituted uracils. These reactions are valuable for synthesizing more complex molecules in pharmaceutical chemistry .

6-(Chloromethyl)uracil exhibits notable biological activity, particularly as an antitumor agent. Its structural similarity to uracil allows it to interfere with nucleic acid synthesis in cancer cells. Studies have indicated that derivatives of 6-(Chloromethyl)uracil can inhibit the growth of various cancer cell lines by disrupting their DNA replication processes . Additionally, this compound has shown potential in antiviral applications, although further research is needed to fully understand its mechanisms of action.

The synthesis of 6-(Chloromethyl)uracil can be achieved through several methods:

  • Chlorination of Uracil: Uracil can be treated with chloromethylating agents such as chloromethyl methyl ether or sulfuryl chloride under acidic conditions to introduce the chloromethyl group at the 6-position.
  • Cyclization Reactions: Using precursors like N-methylurea and dimethyl malonate under alkaline conditions can yield 6-(Chloromethyl)uracil through cyclization reactions .
  • Optimized Synthetic Routes: Recent patents have described optimized methods that employ less toxic reagents and improved yields, focusing on environmental safety and efficiency .

6-(Chloromethyl)uracil has several applications in medicinal chemistry:

  • Antitumor Agents: Its ability to inhibit DNA synthesis makes it a candidate for developing new anticancer therapies.
  • Antiviral Research: The compound's structural properties may allow it to act against viral infections, although this area is still under investigation.
  • Chemical Probes: It serves as a chemical probe in biological studies aimed at understanding nucleobase interactions and modifications.

Interaction studies involving 6-(Chloromethyl)uracil have focused on its binding affinity with various biomolecules, including nucleic acids and proteins. These studies utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate binding mechanisms and affinities. The compound's ability to form hydrogen bonds with nucleobases enhances its potential as a therapeutic agent .

Several compounds share structural similarities with 6-(Chloromethyl)uracil, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
UracilBase structure without chloromethyl groupEssential for RNA synthesis
5-FluorouracilFluorine substitution at the 5-positionWidely used as an anticancer drug
6-ChlorouracilChlorine at the 6-positionAntiviral properties
5-Chloro-6-(chloromethyl)uracilAdditional chlorine at the 5-positionEnhanced antitumor activity

Uniqueness of 6-(Chloromethyl)uracil: The unique combination of a chloromethyl group at the 6-position differentiates it from other uracil derivatives. This modification not only enhances its reactivity but also contributes to its potential biological activities, making it a valuable compound in pharmaceutical research.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18592-13-7

Wikipedia

6-(Chloromethyl)uracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-: INACTIVE

Dates

Modify: 2023-08-15
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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